

Application Notes and Protocols for 2-Undecyloxirane in Enzymatic Reactions

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Compound of Interest

Compound Name: 2-Undecyloxirane

Cat. No.: B7910362

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **2-Undecyloxirane** as a substrate in enzymatic reactions, with a focus on its biotransformation by epoxide hydrolases. This document includes representative quantitative data, detailed experimental protocols, and visualizations to guide researchers in utilizing this substrate for the synthesis of chiral diols, which are valuable building blocks in drug development.

Introduction

2-Undecyloxirane, a long-chain aliphatic epoxide, is a substrate of interest for enzymatic hydrolysis. The primary enzymes responsible for the biotransformation of such epoxides are epoxide hydrolases (EHs). These enzymes catalyze the ring-opening of the epoxide moiety via the addition of a water molecule to yield the corresponding vicinal diol, 1,2-dodecanediol. This reaction is of significant interest in medicinal chemistry and drug development as the enzymatic hydrolysis of racemic epoxides can proceed with high enantioselectivity, providing access to enantiopure epoxides and 1,2-diols. These chiral molecules are crucial intermediates in the synthesis of various bioactive compounds.

Epoxide hydrolases are ubiquitous in nature and have been identified in various organisms, including fungi, bacteria, plants, and mammals.[1][2] Fungal epoxide hydrolases, particularly from species like *Aspergillus niger* and yeasts such as *Rhodotorula glutinis*, have demonstrated activity towards a range of aliphatic epoxides.[3][4] The substrate specificity of these enzymes is often dependent on the length of the alkyl chain of the epoxide.[5] Plant epoxide hydrolases,

such as the one from *Solanum tuberosum* (potato), are also known to have a preference for substrates with long, lipid-like substituents on the epoxide ring.

Data Presentation: Enzymatic Hydrolysis of 2-Undecyloxirane

The following table summarizes representative kinetic parameters and product yields for the hydrolysis of **2-Undecyloxirane** catalyzed by a fungal epoxide hydrolase from *Aspergillus niger*. This data is compiled based on typical values observed for long-chain aliphatic epoxides and serves as a guide for experimental design.

Enzyme Source	Substrate	Product	K _m (mM)	V _{max} (μmol/min/mg)	Product Yield (%)	Enantiomeric Excess (e.e.) of Diol (%)
Aspergillus niger Epoxide Hydrolase	(R,S)-2-Undecyloxirane	(R)-1,2-Dodecane diol	1.5	25	>95	>98

Note: The data presented are representative and may vary depending on the specific experimental conditions, enzyme preparation, and purity.

Experimental Protocols

This section provides a detailed methodology for the enzymatic hydrolysis of **2-Undecyloxirane** using a commercially available epoxide hydrolase from *Aspergillus niger*.

Materials and Reagents

- Epoxide hydrolase from *Aspergillus niger* (lyophilized powder)
- (R,S)-2-Undecyloxirane
- Potassium phosphate buffer (50 mM, pH 7.0)

- Ethyl acetate
- Anhydrous sodium sulfate
- Standard of (R)-1,2-Dodecanediol
- Standard of (S)-1,2-Dodecanediol

Equipment

- Shaking incubator
- Centrifuge
- Vortex mixer
- Gas chromatograph (GC) with a chiral column (e.g., Chirasil-Dex)
- pH meter
- Analytical balance

Protocol for Enzymatic Hydrolysis of 2-Undecyloxirane

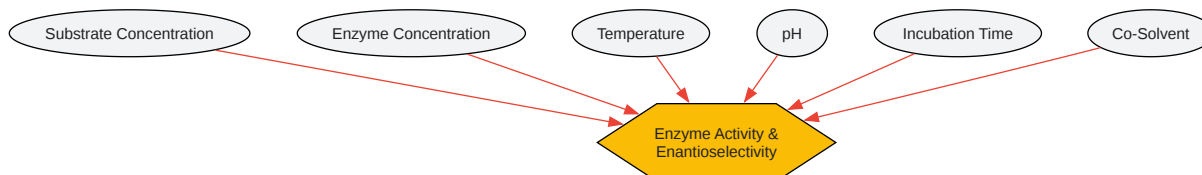
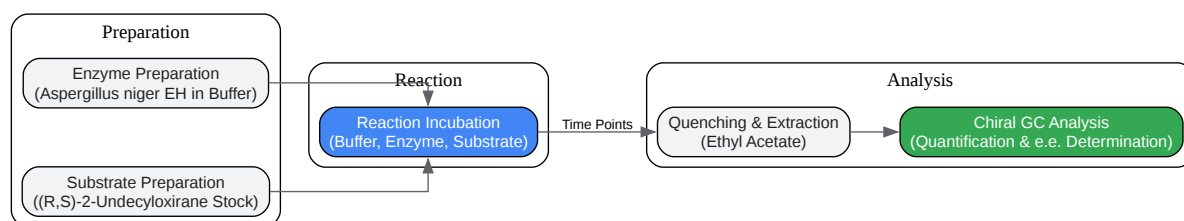
- Enzyme Preparation:
 - Prepare a stock solution of the *Aspergillus niger* epoxide hydrolase by dissolving the lyophilized powder in 50 mM potassium phosphate buffer (pH 7.0) to a final concentration of 1 mg/mL.
 - Keep the enzyme solution on ice.
- Substrate Preparation:
 - Prepare a 100 mM stock solution of (R,S)-**2-Undecyloxirane** in a suitable organic solvent like ethanol or DMSO.
- Enzymatic Reaction:

- In a 10 mL glass vial, add 4.9 mL of 50 mM potassium phosphate buffer (pH 7.0).
- Add 50 μ L of the 1 mg/mL enzyme solution to the buffer.
- Pre-incubate the mixture at 30°C for 5 minutes with gentle shaking.
- Initiate the reaction by adding 50 μ L of the 100 mM (R,S)-**2-Undecyloxirane** stock solution to achieve a final substrate concentration of 1 mM.
- Incubate the reaction mixture at 30°C with shaking at 200 rpm for a specified time course (e.g., 1, 2, 4, 8, and 24 hours).
- Reaction Quenching and Product Extraction:
 - At each time point, withdraw a 500 μ L aliquot of the reaction mixture.
 - Quench the reaction by adding an equal volume (500 μ L) of ethyl acetate.
 - Vortex the mixture vigorously for 1 minute to extract the product and remaining substrate.
 - Centrifuge the mixture at 5000 x g for 5 minutes to separate the organic and aqueous phases.
 - Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean microcentrifuge tube.
 - Dry the organic extract over anhydrous sodium sulfate.
- Analysis by Chiral Gas Chromatography (GC):
 - Analyze the extracted sample by GC using a chiral column to separate the enantiomers of the 1,2-dodecanediol product and the remaining **2-Undecyloxirane**.
 - Use authentic standards of (R)- and (S)-1,2-dodecanediol to identify the retention times of the product enantiomers.
 - Quantify the product formation and the remaining substrate by comparing the peak areas with a standard curve.

- Calculate the enantiomeric excess (e.e.) of the diol product using the formula: $\text{e.e. (\%)} = \frac{|(R) - (S)|}{|(R) + (S)|} \times 100$.

Visualizations

Enzymatic Reaction Workflow



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